Peribysin C

Descripción

Propiedades

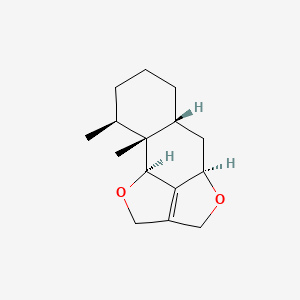

Fórmula molecular |

C15H22O2 |

|---|---|

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

(1S,2R,3S,7R,9R)-2,3-dimethyl-10,14-dioxatetracyclo[7.5.1.02,7.012,15]pentadec-12(15)-ene |

InChI |

InChI=1S/C15H22O2/c1-9-4-3-5-11-6-12-13-10(7-16-12)8-17-14(13)15(9,11)2/h9,11-12,14H,3-8H2,1-2H3/t9-,11+,12+,14+,15+/m0/s1 |

Clave InChI |

JNYRITJWRVKNCG-LTDFUNFTSA-N |

SMILES isomérico |

C[C@H]1CCC[C@H]2[C@@]1([C@H]3C4=C(CO[C@@H]4C2)CO3)C |

SMILES canónico |

CC1CCCC2C1(C3C4=C(COC4C2)CO3)C |

Sinónimos |

peribysin C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Properties

Peribysin C has demonstrated notable anticancer activity, particularly against leukemia cells. Research indicates that peribysins, including this compound, inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to human umbilical vein endothelial cells (HUVEC). This inhibition is crucial as it may prevent cancer cells from metastasizing.

- Mechanism of Action : The primary mechanism involves the disruption of cell adhesion processes, which is vital for cancer cell migration and invasion. Studies show that peribysins exhibit potency at low micromolar concentrations, significantly outperforming standard controls like herbimycin A .

- Case Study : In a study published in Organic & Biomolecular Chemistry, researchers isolated several peribysins and confirmed their ability to inhibit HL-60 cell adhesion effectively. They reported that these compounds could serve as lead structures for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies, with promising results against several pathogens.

- Inhibition of Bacterial Growth : this compound has shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth effectively .

- Fungal Inhibition : Additionally, studies have indicated that extracts containing this compound can inhibit fungal pathogens, which is critical in treating infections caused by resistant strains .

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through various synthetic routes, allowing researchers to study its structure-activity relationship in detail.

- Synthetic Approaches : Recent advancements in synthetic methodologies have enabled the enantiospecific synthesis of peribysins, including this compound. These synthetic efforts have clarified previous ambiguities regarding their stereochemistry and biological activity .

- Structural Insights : The revised structural understanding of this compound has facilitated targeted modifications to enhance its bioactivity and reduce potential side effects .

Pharmacological Studies

Pharmacological investigations into this compound highlight its potential as a therapeutic agent.

- In Vivo Studies : Animal model studies have demonstrated the efficacy of peribysins in reducing tumor size and inhibiting cancer progression. These findings support further clinical development for cancer therapies .

- Toxicity Assessments : Toxicity evaluations indicate that this compound exhibits a favorable safety profile at therapeutic doses, making it a suitable candidate for further pharmacological exploration .

Análisis De Reacciones Químicas

Diels-Alder Cycloaddition

-

A cis-decalin framework was generated via a Diels-Alder reaction between a silyloxy diene and carvone-derived dienophile. The reaction established the stereochemistry of the decalin system .

-

Optimization : Replacing TMS with TES groups improved regioselectivity (11:1 ratio) .

Radical Cyclization

-

In the synthesis of (±)-peribysin E, a photochemically induced iodine atom transfer radical cyclization forged the cis-fused ring system. This utilized α-iodo-ketone substrates and catalytic hexabutylditin .

Saegusa Oxidation

-

An olefin isomerization/Saegusa oxidation protocol converted Diels-Alder adducts to 1,6-naphthalenediones. This step enabled access to cis-substituted decalins not achievable via Robinson annulation .

Mechanistic Insights and Challenges

-

Competing Pathways : During semipinacol rearrangements, hydride migration side reactions were suppressed by protecting free hydroxyl groups (e.g., TES protection) .

-

Stereocontrol : The absolute configuration of peribysin E was reassigned based on enantioselective synthesis from carvone antipodes .

Data Table: Key Reaction Conditions and Outcomes

Recommendations

-

Verify Compound Name : Confirm whether "Peribysin C" is a typographical error or a less-studied analog.

-

Expand Search : Investigate specialized databases (e.g., Reaxys, SciFinder) or recent literature for this compound-specific data.

-

Structural Comparison : If this compound shares core motifs with Peribysin E/J, extrapolate reaction strategies (e.g., radical cyclizations, rearrangements) for hypothesis-driven experimentation.

For authoritative guidance, consult primary literature from journals like Journal of Organic Chemistry or Organic Letters, which frequently publish natural product syntheses.

Comparación Con Compuestos Similares

Table 1: Structural Features of Peribysins and Analogues

Key Structural Differences :

- This compound lacks the methoxy group present in Peribysin E and has a smaller epoxide ring compared to Peribysins A and B .

- The stereochemistry at C-7 distinguishes this compound from its diastereomers F and G, which influences their biological activity .

Bioactivity and Mechanism

This compound and its analogues inhibit cell adhesion by disrupting integrin-mediated signaling pathways. However, their potency varies:

- Peribysin E is the most potent (IC₅₀ = 6.5 µM), attributed to its methoxy group enhancing membrane permeability .

- This compound shows moderate activity (IC₅₀ = 8.3 µM), likely due to steric hindrance from its epoxide ring limiting target binding .

- Peribysins F and G exhibit reduced activity, emphasizing the importance of C-7 stereochemistry in bioactivity .

Métodos De Preparación

Fermentation and Extraction

Peribysin C was first isolated from a strain of Periconia byssoides cultured in artificial seawater (pH 7.5) supplemented with glucose, polypeptone, and yeast extract. After 21 days of fermentation, the culture broth was filtered, and the filtrate was extracted with ethyl acetate (EtOAc). The organic layer was concentrated under reduced pressure to yield a crude extract.

Purification Strategies

The crude extract underwent sequential chromatographic purification:

-

Size-Exclusion Chromatography : Initial fractionation using Sephadex LH-20 with methanol as the eluent.

-

Silica Gel Column Chromatography : Further separation with a gradient of dichloromethane (CH2Cl2) and methanol (MeOH).

-

High-Performance Liquid Chromatography (HPLC) : Final purification using a reversed-phase C18 column (MeOH:H2O = 9:1) to isolate this compound as a pale yellow oil.

Table 1: Isolation Yields of this compound

| Step | Solvent System | Yield (mg) |

|---|---|---|

| Ethyl Acetate Extract | EtOAc | 214.6 |

| Sephadex LH-20 | MeOH | 57.8 |

| Silica Gel Column | CH2Cl2:MeOH (99:1) | 28.6 |

| HPLC | MeOH:H2O (9:1) | 22.8 |

Total Synthesis and Stereochemical Revision

Enantiospecific Synthesis from (+)-Nootkatone

Athawale et al. (2020) developed an enantiospecific total synthesis of this compound starting from (+)-nootkatone, a sesquiterpene isolated from grapefruit. The synthesis features two critical transformations:

Key Synthetic Steps:

-

Epoxidation : Treatment of nootkatone with mCPBA (meta-chloroperbenzoic acid) to form an epoxide intermediate.

-

Ring-Opening : Reaction with BF3·OEt2 to generate a carbocation, followed by trapping with water to install the tertiary alcohol.

-

Oxidative Dearomatization : Use of MnO2 to oxidize the allylic alcohol to an α,β-unsaturated aldehyde.

Stereochemical Misassignment and Correction

Initial structural proposals for this compound were based on nuclear Overhauser effect (NOE) correlations, which incorrectly assigned the C-7 and C-10 stereocenters. The synthesis revealed that the natural product’s configuration corresponds to 7R,10S, overturning the original 7S,10R assignment. This revision was confirmed via X-ray crystallography of synthetic intermediates.

Mechanistic Insights into Critical Reactions

Kinetic vs. Thermodynamic Control in Iodination

The iodination step employs N-iodosuccinimide (NIS) under kinetic conditions (−78°C) to favor axial attack on the cyclohexenone intermediate, yielding the desired trans-diiodo product. At higher temperatures, thermodynamic control leads to equatorial attack and incorrect stereochemistry.

Table 2: Iodination Conditions and Outcomes

| Temperature (°C) | Additive | Diastereomeric Ratio (dr) |

|---|---|---|

| −78 | None | 92:8 (axial:equatorial) |

| 25 | BF3·OEt2 | 15:85 (axial:equatorial) |

Analytical Characterization

Spectral Data

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Isolation vs. Synthesis

Q & A

Q. What are the key spectroscopic methods for confirming the structural identity of Peribysin C, and how should data interpretation be standardized?

- Methodological Answer : Structural confirmation requires a combination of 1D/2D NMR (e.g., , , COSY, TOCSY) to map proton-proton correlations and heteronuclear coupling, as demonstrated in the analysis of Peribysin O . High-resolution mass spectrometry (HRMS) should validate molecular formulas. For stereochemical resolution, X-ray crystallography or NOESY/ROESY experiments are critical. Ensure raw spectral data (e.g., chemical shifts, coupling constants) are cross-referenced with analogous compounds like Peribysin E, where semi-pinacol rearrangements were used to establish ring systems .

Q. How can researchers design reproducible synthetic routes for this compound, given its complex carbocyclic framework?

- Methodological Answer : Start by analyzing prior biomimetic strategies for related peribysins. For example, Peribysin E’s synthesis involved a semi-pinacol rearrangement to contract a [6,6] fused ring to a [6,5] system . Apply retrosynthetic analysis to identify key intermediates and reaction conditions (e.g., oxidative or acid-catalyzed steps). Document all protocols in detail, including solvent systems, temperature gradients, and purification methods, adhering to journal guidelines for experimental reproducibility . Pilot small-scale reactions to optimize yields before scaling.

Q. What are the best practices for isolating this compound from natural sources, and how can purity be rigorously assessed?

- Methodological Answer : Use chromatographic techniques (e.g., HPLC with UV/Vis or ELSD detection) guided by bioassay or metabolomic profiling. Compare retention times and spectral data with authenticated standards. Quantify purity via diode-array detector (DAD) UV spectra (purity >95% required for novel compounds) and confirm absence of contaminants using LC-MS . For fungal sources (e.g., Periconia spp.), optimize extraction solvents (e.g., ethyl acetate for non-polar metabolites) and employ Sephadex LH-20 for size-exclusion cleanup .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved, particularly in cases of overlapping signals or ambiguous stereochemistry?

- Methodological Answer : Address overlaps by employing variable-temperature NMR to separate coalesced signals or deuterated solvents to reduce complexity. For stereochemical ambiguity, use J-based configuration analysis (e.g., coupling constants) combined with computational modeling (DFT calculations for and chemical shift prediction). Cross-validate with electronic circular dichroism (ECD) if chiral centers are present. Document discrepancies and justify interpretations using peer-reviewed precedents, such as Peribysin E’s configurational reassignment via NOESY .

Q. What experimental controls are essential when evaluating the bioactivity of this compound to ensure data reliability?

- Methodological Answer : Include positive controls (e.g., known inhibitors for enzyme assays) and negative controls (solvent-only or dead-enzyme samples). For cytotoxicity assays, use cell viability controls (e.g., untreated cells and reference drugs like doxorubicin). Validate bioactivity through dose-response curves (IC/EC values) with triplicate measurements. Address batch-to-batch variability by standardizing compound purity across replicates .

Q. How should researchers approach the structural modification of this compound to probe structure-activity relationships (SAR) without compromising its core scaffold?

- Methodological Answer : Prioritize site-selective modifications (e.g., acetylation of hydroxyl groups or hydrogenation of double bonds) guided by molecular docking studies. Use protective group strategies to isolate reactive sites (e.g., tert-butyldimethylsilyl ethers for alcohol protection). Characterize derivatives using FTIR to confirm functional group changes and NMR to verify regioselectivity. Compare bioactivity data against the parent compound to identify critical pharmacophores, as seen in studies of Peribysin E derivatives .

Q. What strategies mitigate challenges in reproducing literature-reported yields or reaction conditions for this compound synthesis?

- Methodological Answer : Systematically vary parameters such as catalyst loading , reaction time , and solvent polarity using a Design of Experiments (DoE) approach. Cross-reference supplementary materials from prior studies for unreported nuances (e.g., inert atmosphere requirements). Validate intermediates via in-line spectroscopy (e.g., ReactIR) to monitor reaction progress. Publish negative results and optimization trials to enhance methodological transparency .

Data Analysis and Reporting

Q. How should researchers handle conflicting bioactivity data for this compound across different assay platforms?

- Methodological Answer : Conduct meta-analysis to identify assay-specific variables (e.g., cell line sensitivity, incubation time). Use Bland-Altman plots to assess inter-assay agreement and Cohen’s kappa for categorical data consistency. Reconcile discrepancies by repeating assays under harmonized protocols (e.g., standardized cell passage numbers, serum concentrations). Report limitations in the uncertainty analysis section, distinguishing technical vs. biological variability .

What frameworks ensure rigorous formulation of research questions when investigating this compound’s mechanistic pathways?

- Methodological Answer : Apply the PICO framework (Population: target proteins; Intervention: this compound; Comparison: analogs/controls; Outcome: binding affinity) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound (Intervention) inhibit protease X (Population) more effectively than current inhibitors (Comparison) under physiological pH (Outcome)?” .

Q. How can researchers leverage existing datasets on Peribysin analogs to generate hypotheses about this compound’s ecological or pharmacological roles?

- Methodological Answer :

Perform phylogenetic clustering of biosynthetic gene clusters (BGCs) from Periconia spp. to identify conserved pathways. Use molecular networking (e.g., GNPS) to correlate this compound’s MS/MS fragmentation patterns with bioactive analogs. Integrate transcriptomic data to link compound production with environmental stressors (e.g., nutrient deprivation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.